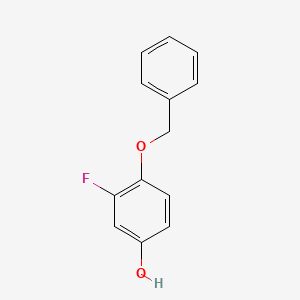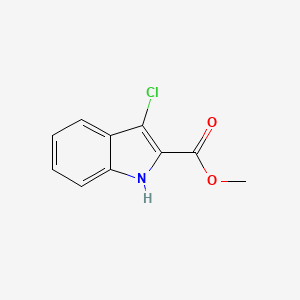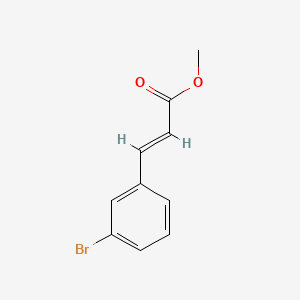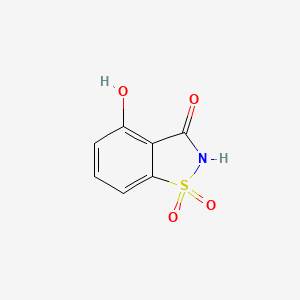
4-(Benzyloxy)-3-fluorophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-fluorophenol and related compounds has been explored in several studies. One approach involves the use of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide as a precursor for the synthesis of no-carrier-added 4-[18F]fluorophenol, which is a valuable synthon for creating complex radiopharmaceuticals. The synthesis is performed in two steps, starting with [18F]fluoride and followed by deprotection, yielding the target compound in a radiochemical yield of 34 to 36% . Another study introduces a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced via benzyl bromide and cleaved with tetrabutylammonium fluoride . Additionally, bis(4-benzyloxyphenyl)iodonium salts have been shown to be effective precursors for the radiosynthesis of 4-[18F]fluorophenol, with yields up to 52 ± 3% when employing microwave heating .
Molecular Structure Analysis
The molecular structure of related fluorophenol compounds has been studied using various techniques. For instance, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Hirshfeld surface analysis was employed to study intermolecular interactions within the crystal .
Chemical Reactions Analysis
The reactivity of the 4-(Benzyloxy)-3-fluorophenol moiety within various chemical contexts has been investigated. The introduction and removal of protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been studied, demonstrating the group's stability to oxidizing conditions and its compatibility with other protecting groups . The use of 4-[18F]fluorophenol as an intermediate for more complex molecules indicates its potential for various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenol derivatives have been analyzed, particularly in the context of their interaction with other molecules. Infrared spectroscopy and quantum chemistry studies have been conducted on phenol and fluorophenol monomers and their complexes with benzene. These studies reveal that fluorine substitutions on the phenol ring can significantly affect the O-H stretching infrared fundamentals (νOH) when complexed with benzene, and these shifts correlate with the acid dissociation constants (pKa) of the phenols . The stabilization of these complexes is predominantly due to dispersion interactions, although other factors such as electrostatics, polarization, and charge-transfer also contribute .
Scientific Research Applications
Application in Antimicrobial Research
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : “4-(Benzyloxy)-3-fluorophenol” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Application in Antioxidant Research
- Scientific Field : Biochemistry .
- Summary of Application : “4-(Benzyloxy)-3-fluorophenol” is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes .
- Methods of Application : The Schiff base ligands are obtained from the condensation reaction of “4-(Benzyloxy)-3-fluorophenol” with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent .
Application in Dye Synthesis
- Scientific Field : Industrial Chemistry .
- Summary of Application : “4-(Benzyloxy)-3-fluorophenol” is used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized dyes are used for polyester fiber dyeing and in the rubber industry .
Application in Antioxidant and Antimicrobial Research
- Scientific Field : Biochemistry .
- Summary of Application : “4-(Benzyloxy)-3-fluorophenol” is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Methods of Application : The Schiff base ligands are obtained from the condensation reaction of “4-(Benzyloxy)-2-hydroxybenzaldehyde” with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent. They also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Application in Medical Depigmentation
- Scientific Field : Dermatology .
- Summary of Application : “4-(Benzyloxy)-3-fluorophenol” is also known as Monobenzone and is used as a topical drug for medical depigmentation .
- Methods of Application : It is applied topically .
- Results or Outcomes : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .
Application in Molecular Docking Studies
- Scientific Field : Bioinformatics .
- Summary of Application : “4-(Benzyloxy)-3-fluorophenol” is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes . These complexes are used in molecular docking studies .
- Methods of Application : The Schiff base ligands are obtained from the condensation reaction of “4-(Benzyloxy)-2-hydroxybenzaldehyde” with various aminophenol derivatives . These ligands are then used to synthesize metal(II) complexes .
- Results or Outcomes : The molecular docking of ligand H2L2 (2) and its Cu(II) complex (11) with enzyme C. albicans sterol 14-alpha demethylase suggested the hydrophobic binding .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIGCADGAQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363420 | |
| Record name | 4-(Benzyloxy)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-fluorophenol | |
CAS RN |
81228-25-3 | |
| Record name | 4-(Benzyloxy)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)
![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)






![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)




